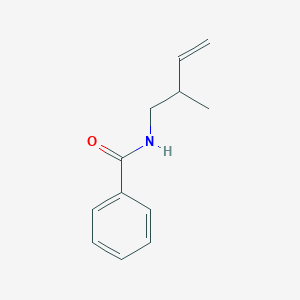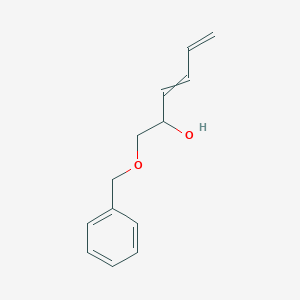
1-(Benzyloxy)hexa-3,5-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)hexa-3,5-dien-2-ol is an organic compound featuring a benzyloxy group attached to a hexa-3,5-dien-2-ol backbone. This compound is notable for its unique structure, which includes a terminal 1,3-diene and a chiral secondary alcohol. It is derived from naturally occurring carbohydrates and has shown significant reactivity in various chemical reactions.
Preparation Methods
The synthesis of 1-(Benzyloxy)hexa-3,5-dien-2-ol typically involves the Wittig reaction. One reported method starts with 2,3,5-tri-O-benzyl-D-arabinofuranose, which undergoes a Wittig reaction with methyltriphenylphosphonium bromide and potassium tert-butoxide. This reaction produces the desired compound in a single step . The reaction conditions include the use of THF/DMF as solvents and the addition of sodium hydride and benzyl bromide at low temperatures .
Chemical Reactions Analysis
1-(Benzyloxy)hexa-3,5-dien-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the diene system into saturated or partially saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(Benzyloxy)hexa-3,5-dien-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)hexa-3,5-dien-2-ol involves its reactivity with various molecular targets. The compound’s diene system allows it to participate in cycloaddition reactions, while the benzyloxy group can undergo nucleophilic substitution. These reactions enable the compound to interact with different biological and chemical pathways, making it a versatile tool in research .
Comparison with Similar Compounds
1-(Benzyloxy)hexa-3,5-dien-2-ol can be compared to other similar compounds such as:
- 1-Phenylthio-1,3-diene
- 1-Phenylselenenyl-1,3-diene
- 1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol These compounds share similar structural features but differ in their reactivity and stability. This compound is unique due to its terminal 1,3-diene and chiral secondary alcohol, which confer distinct chemical properties and reactivity .
Properties
CAS No. |
917890-49-4 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-phenylmethoxyhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C13H16O2/c1-2-3-9-13(14)11-15-10-12-7-5-4-6-8-12/h2-9,13-14H,1,10-11H2 |
InChI Key |
IGHXZLBMURRRRA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC=CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


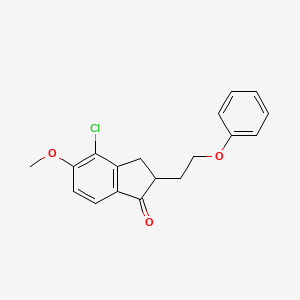

![N-Cyclohexyl-4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B15171113.png)
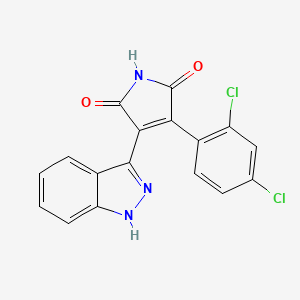
![Ethyl 4-{[2-(2-methylphenoxy)hexyl]oxy}benzoate](/img/structure/B15171117.png)
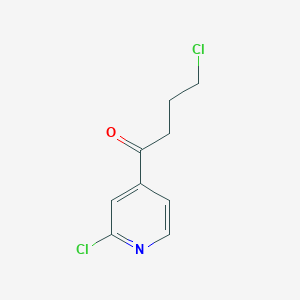
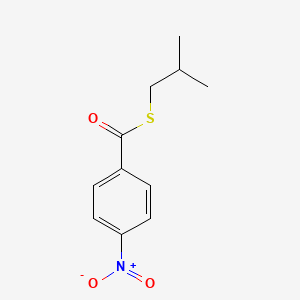
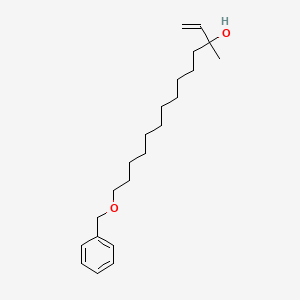
![4-[(2-Methylbut-3-en-2-yl)oxy]-4-oxobutanoate](/img/structure/B15171139.png)

![6-Bromo-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B15171149.png)
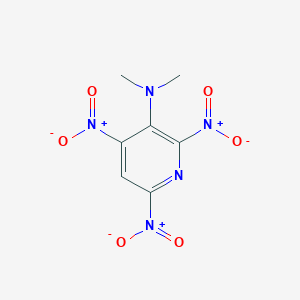
![1-[4-[3-Phenyl-5-(4-pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B15171161.png)
